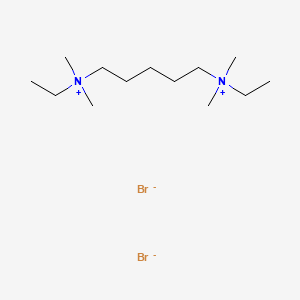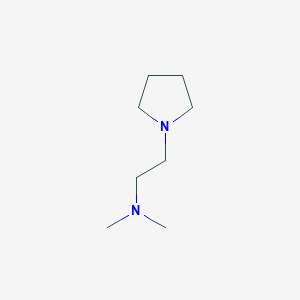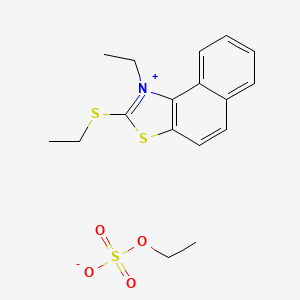
2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate is a complex organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from hydroxylamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate typically involves the formation of the oxime group through the reaction of hydroxylamine with a carbonyl compound. The general synthetic route can be summarized as follows:
Formation of the Oxime: The starting material, 4-methyldiphenylmethoxyacetone, reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Formation of the Acetamide: The oxime is then treated with acetic anhydride to form the acetamide derivative.
Formation of the Hydrogen Maleate Salt: Finally, the acetamide oxime is reacted with maleic acid to form the hydrogen maleate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitriles and other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate has several applications in scientific research:
Medicinal Chemistry: Oximes are known for their ability to act as antidotes for organophosphate poisoning by reactivating acetylcholinesterase.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: Oximes have been studied for their potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate involves its interaction with specific molecular targets. For example, in the context of organophosphate poisoning, the oxime group can reactivate acetylcholinesterase by cleaving the phosphate bond formed between the enzyme and the organophosphate . This restores the normal function of the enzyme and alleviates the toxic effects of the organophosphate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications.
Methoxime: An oxime used in medicinal chemistry for its reactivating properties.
Uniqueness
2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate is unique due to its specific structural features, such as the presence of the 4-methyldiphenylmethoxy group, which may confer unique reactivity and biological activity compared to other oximes .
Propriétés
Numéro CAS |
20181-61-7 |
|---|---|
Formule moléculaire |
C20H22N2O6 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
(Z)-[1-amino-2-[(4-methylphenyl)-phenylmethoxy]ethylidene]-hydroxyazanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H18N2O2.C4H4O4/c1-12-7-9-14(10-8-12)16(20-11-15(17)18-19)13-5-3-2-4-6-13;5-3(6)1-2-4(7)8/h2-10,16,19H,11H2,1H3,(H2,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
SLNAWKZWDVMESU-BTJKTKAUSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OC/C(=[NH+]/O)/N.C(=C\C(=O)[O-])\C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(=[NH+]O)N.C(=CC(=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13731389.png)







![sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate](/img/structure/B13731447.png)


